molecular formula C13H13F3N2O B2671287 2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 66573-60-2

2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile

Cat. No. B2671287
CAS RN: 66573-60-2
M. Wt: 270.255
InChI Key: KTYBOGFKROWNJQ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and has been found to exhibit promising biological activities that make it a potential candidate for the development of new drugs.

Scientific Research Applications

Photophysical Characterization and Structural Analysis Taylor Chin et al. (2010) synthesized a compound related to our chemical of interest through a coupling reaction involving morpholine and explored its photophysical properties. X-ray structural analysis provided insights into the compound's structure, revealing the geometry of the N―N double bond and partial delocalization across the triazene moiety. Spectroscopic analysis in acetonitrile and 2-methyltetrahydrofuran solutions highlighted its absorption and emission characteristics, indicating potential applications in photophysical studies (Taylor Chin, A. Phipps, F. Fronczek, & R. Isovitsch, 2010).

Light-Switch Mechanism of Ruthenium Complexes Research on [Ru(phen)2dppz]2+ complexes, closely related to our compound of interest due to the involvement of acetonitrile in their study, revealed a "light-switch" effect critical for their utility as DNA probes. Detailed investigations into the photophysics of these complexes in water/acetonitrile mixtures contributed to understanding their emission behavior and quantum yield, laying groundwork for potential applications in biochemical sensing and molecular imaging (E. Olson, Dehong Hu, A. Hörmann, et al., 1997).

Highly Luminescent Lanthanide Ion Complexes A study by A. de Bettencourt-Dias et al. (2007) on lanthanide ion complexes, involving acetonitrile as a solvent, demonstrated the synthesis of highly luminescent complexes. These findings point towards the potential use of such compounds in developing luminescent materials and sensors, with implications for imaging and analytical applications in scientific research (A. de Bettencourt-Dias, Subha Viswanathan, & A. Rollett, 2007).

Catalytic Transition States in Aminolysis Investigations into the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile by I. Um et al. (2015) unveiled mechanisms involving catalytic transition states. This research offers insights into reaction kinetics and mechanisms, with potential applications in synthetic chemistry and catalysis design (I. Um, Min-Young Kim, A. Bae, et al., 2015).

Oxidation Studies and Polymerization Processes The living cationic ring-opening polymerizations of various 2-oxazoline derivatives in acetonitrile, as researched by F. Wiesbrock et al. (2005), demonstrate the utility of related chemical environments in facilitating high-temperature polymerization processes. These findings have implications for materials science, particularly in the synthesis of polymers with specific properties (F. Wiesbrock, R. Hoogenboom, M. Leenen, et al., 2005).

properties

IUPAC Name

2-morpholin-4-yl-2-[4-(trifluoromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)18-5-7-19-8-6-18/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYBOGFKROWNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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